tert-Butyl 5-bromoindoline-1-carboxylate

Description

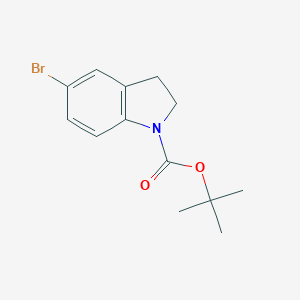

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCVSZYBRMGQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619065 | |

| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261732-38-1 | |

| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261732-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-bromoindoline-1-carboxylate

CAS Number: 261732-38-1

This technical guide provides a comprehensive overview of tert-butyl 5-bromoindoline-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role as a versatile building block for the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound featuring an indoline scaffold. The presence of a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it an ideal substrate for a variety of organic reactions, particularly palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 261732-38-1 |

| Molecular Formula | C₁₃H₁₆BrNO₂ |

| Molecular Weight | 298.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-89 °C |

| Boiling Point | 396.4±37.0 °C (Predicted) |

| Density | 1.40±0.1 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the N-Boc protection of 5-bromoindoline.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=1.8 Hz, 1H), 7.18 (dd, J=8.4, 1.8 Hz, 1H), 6.78 (d, J=8.4 Hz, 1H), 4.02 (t, J=8.4 Hz, 2H), 3.09 (t, J=8.4 Hz, 2H), 1.55 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.9, 142.8, 131.9, 129.8, 126.9, 115.8, 112.7, 80.9, 53.6, 28.5, 28.4 |

Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position provides a reactive handle for introducing various substituents through cross-coupling reactions, while the Boc group protects the nitrogen and can be easily removed under acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents.

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position of the indoline ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 1: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position of the indoline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture under an inert atmosphere at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Figure 2: Workflow for the Buchwald-Hartwig amination reaction.

Role in the Synthesis of Bioactive Compounds

While direct biological activity of this compound is not extensively reported, its utility lies in its role as a precursor to a diverse range of substituted indolines. Indoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The functionalization at the 5-position, facilitated by this starting material, is a key strategy for modulating the pharmacological profiles of these molecules.

Although a direct link to a specific signaling pathway for this compound itself is not established in the current literature, the derivatives synthesized from it are often designed to target specific biological pathways implicated in disease. For instance, the introduction of specific aryl or amino functionalities can lead to compounds that inhibit protein kinases, modulate receptor activity, or interfere with protein-protein interactions.

Figure 3: Logical relationship in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: General Safety Information

| Hazard | Precaution |

| Skin Irritation | Avoid contact with skin. Wash thoroughly after handling. |

| Eye Irritation | Avoid contact with eyes. Use safety glasses. |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |

| Ingestion | Do not ingest. Wash hands before eating or drinking. |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic functionalization with a bromine atom and a Boc protecting group allows for the efficient and selective synthesis of a wide array of 5-substituted indoline derivatives. While the compound itself is primarily an intermediate, its application in the construction of complex molecules with potential therapeutic activities underscores its significance for researchers and professionals in the field of drug discovery and development. The detailed experimental protocols for key transformations provide a practical guide for its utilization in the laboratory.

Synthesis of tert-Butyl 5-bromoindoline-1-carboxylate from 5-bromoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-butyl 5-bromoindoline-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of 5-bromoindole to 5-bromoindoline, followed by the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide outlines the experimental procedures, presents key quantitative data, and visualizes the synthetic workflow.

Synthetic Pathway Overview

The conversion of 5-bromoindole to this compound is achieved in two sequential steps:

-

Reduction of the indole ring: The pyrrole moiety of 5-bromoindole is selectively reduced to yield 5-bromoindoline. A common and effective method for this transformation is the use of a mild reducing agent such as sodium cyanoborohydride in an acidic medium.

-

N-Boc Protection: The secondary amine of the resulting 5-bromoindoline is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This protection strategy is widely employed to modulate the reactivity of the nitrogen atom in subsequent synthetic transformations.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Bromoindole | C₈H₆BrN | 196.04 | White to light brown crystalline powder | 87.0 - 94.0 |

| 5-Bromoindoline | C₈H₈BrN | 198.06[1][2] | Solid | 36 - 40[2] |

| This compound | C₁₃H₁₆BrNO₂ | 298.18 | Not available | Not available |

Table 2: Spectroscopic Data for 5-Bromoindoline

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400MHz) | δ: 7.41 (dd, 1H, J=8.4, 2.4Hz); 7.29 (dt, 1H, J=2.2, 1.1Hz); 6.64 (d, 1H, J=8.4Hz); 4.56 (t, 1H, J=3.8Hz); 3.75 (q, 2H, J=4.0Hz); 3.07 (td, 2H, J=4.0, 1.1Hz) |

| ¹³C NMR (CDCl₃, 100MHz) | δ: 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07 |

| Mass Spec (m/z) | 199.1 [M+H]⁺ |

Experimental Protocols

Step 1: Synthesis of 5-Bromoindoline from 5-Bromoindole

This protocol is adapted from established procedures for the reduction of indoles.

Materials:

-

5-bromoindole

-

Glacial acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 5-bromoindole (e.g., 8g, 40.8 mmol) in glacial acetic acid (e.g., 50 mL).

-

To this solution, add sodium cyanoborohydride (e.g., 5.3g, 81.6 mmol) in portions with stirring.

-

Continue stirring the reaction mixture at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 1 M sodium hydroxide solution. This will cause a solid to precipitate.

-

Collect the solid precipitate by suction filtration.

-

Wash the filter cake with water and dry it thoroughly to obtain 5-bromoindoline. A reported yield for this procedure is 94.8%.

Step 2: Synthesis of this compound

This protocol is based on standard methods for the N-Boc protection of amines.

Materials:

-

5-bromoindoline

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5-bromoindoline (1.0 equivalent) in anhydrous dichloromethane or THF in a round-bottom flask.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) to the solution.

-

To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (e.g., 1.1 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 5-bromoindole.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and scale requirements.

References

In-Depth Technical Guide: tert-Butyl 5-bromoindoline-1-carboxylate

For inquiries and procurement, please reference CAS Number: 261732-38-1.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl 5-bromoindoline-1-carboxylate. The information is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Core Chemical Properties

This compound is a key synthetic intermediate, valued for its dual functionality. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances stability and solubility, while the bromine atom at the 5-position serves as a versatile handle for introducing a wide range of molecular modifications through cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 261732-38-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [2][3] |

| Molecular Weight | 298.18 g/mol | [3] |

| Purity | >98% (Commercially available) | [5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Structural Information

| Identifier | Value | Reference(s) |

| SMILES | O=C(N1CCC2=C1C=CC(Br)=C2)OC(C)(C)C | |

| InChI | InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |

Experimental Protocols

The following sections detail established methodologies for the synthesis and subsequent functionalization of this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved via the N-protection of 5-bromoindoline. A more common route involves the protection of 5-bromoindole followed by reduction of the indole ring. Below is a representative protocol for the N-Boc protection of a bromo-indole precursor, which is a key step in the overall synthesis.

Reaction: Protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

5-Bromoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Ethyl acetate

-

Aqueous citric acid

-

Aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 5-bromoindole (1.0 equiv.) and 4-dimethylaminopyridine (DMAP) (0.05 equiv.) in anhydrous acetonitrile.[6]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.3 equiv.) to the solution.[6]

-

Stir the reaction mixture at room temperature for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, add aqueous citric acid to the reaction mixture.

-

Extract the product with ethyl acetate. The organic phase should be washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the N-Boc protected intermediate.[6]

-

The subsequent reduction of the indole double bond to the indoline can be achieved using various established methods, such as catalytic hydrogenation or with specific reducing agents like sodium cyanoborohydride.

Reactivity and Downstream Applications: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents.[7][8][9][10]

Reaction: Palladium-catalyzed coupling of this compound with an organoboron compound.

Materials:

-

This compound (1.0 equiv.)

-

Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv.)[11]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)[11]

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)[11]

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base in the chosen solvent system.[11]

-

Degas the vessel and purge with an inert gas (e.g., Argon).

-

Heat the mixture to a temperature between 80 °C and 120 °C.[11]

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 5-arylindoline derivative.

Visualized Workflows and Relationships

Synthesis Workflow

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity Pathways

Caption: Key Cross-Coupling Reactions of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not extensively available, data from structurally related bromo-aromatic and Boc-protected compounds suggest the following handling guidelines.[12][13]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May also cause respiratory irritation.[13]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] Wear protective gloves, clothing, eye, and face protection.[14] Avoid breathing dust, fumes, or vapors.[14] Use only in a well-ventilated area or outdoors.[14]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Engineering controls such as a chemical fume hood should be used.[12]

-

Storage: Store in a well-ventilated, dry place.[15] Keep the container tightly closed.

-

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[14]

-

If on Skin: Wash with plenty of soap and water.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its primary utility is derived from the strategic placement of the bromine atom, which allows for selective functionalization of the indoline core through modern cross-coupling methodologies. This guide provides the foundational data and protocols necessary for its effective use in a research and development setting.

References

- 1. This compound | 261732-38-1 [m.chemicalbook.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. angene.in [angene.in]

- 4. fishersci.com [fishersci.com]

- 5. molbase.com [molbase.com]

- 6. TERT-BUTYL 5-BROMOINDOLE-1-CARBOXYLATE | 182344-70-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. molbase.com [molbase.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. leap.epa.ie [leap.epa.ie]

Spectroscopic data for tert-Butyl 5-bromoindoline-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 5-bromoindoline-1-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization and synthesis.

Compound Identity and Physical Properties

-

IUPAC Name: tert-butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate

-

Synonyms: N-Boc-5-bromoindoline

-

CAS Number: 261732-38-1

-

Molecular Formula: C₁₃H₁₆BrNO₂

-

Molecular Weight: 298.18 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.6 | d | 1H | H-7 |

| ~ 7.1 - 7.2 | dd | 1H | H-6 |

| ~ 6.9 - 7.0 | d | 1H | H-4 |

| ~ 3.9 - 4.0 | t | 2H | H-2 (CH₂) |

| ~ 3.0 - 3.1 | t | 2H | H-3 (CH₂) |

| ~ 1.5 - 1.6 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 154 | C=O (carbamate) |

| ~ 142 | C-7a |

| ~ 132 | C-3a |

| ~ 130 | C-6 |

| ~ 128 | C-4 |

| ~ 116 | C-7 |

| ~ 113 | C-5 (C-Br) |

| ~ 81 | -C (CH₃)₃ (Boc) |

| ~ 48 | C-2 (CH₂) |

| ~ 29 | C-3 (CH₂) |

| ~ 28 | -C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium-Strong | C-H stretch (aliphatic, tert-butyl) |

| ~ 2930, 2850 | Medium | C-H stretch (aliphatic, CH₂) |

| ~ 1700 | Strong | C=O stretch (carbamate) |

| ~ 1590, 1480 | Medium | C=C stretch (aromatic) |

| ~ 1365 | Medium-Strong | C-H bend (tert-butyl) |

| ~ 1250 | Strong | C-N stretch |

| ~ 1160 | Strong | C-O stretch (carbamate) |

| ~ 800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~ 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (calculated) | Proposed Fragment Ion | Expected Relative Abundance |

| 297/299 | [M]⁺ (Molecular Ion) | Low to Medium |

| 241/243 | [M - C₄H₈]⁺ (Loss of isobutylene) | High |

| 196/198 | [M - C₅H₉O₂]⁺ (Loss of the entire Boc group) | Medium to High |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | High (often base peak) |

Experimental Protocols

Synthesis of this compound

This synthesis is a two-step process starting from 5-bromoindole.

Step 1: Synthesis of 5-bromoindoline

-

To a solution of 5-bromoindole (1.0 eq.) in glacial acetic acid, slowly add sodium cyanoborohydride (2.5 eq.) in portions at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromoindoline.

Step 2: N-Boc Protection

-

Dissolve the crude 5-bromoindoline (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument at a frequency of 100 MHz, with proton decoupling. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

General Protocol for FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

General Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or through electrospray ionization (ESI). Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Mandatory Visualizations

Caption: Chemical structure of the title compound.

Caption: General workflow for synthesis and characterization.

Navigating the Safe Handling of tert-Butyl 5-bromoindoline-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for tert-Butyl 5-bromoindoline-1-carboxylate (CAS No. 261732-38-1), a key building block in contemporary pharmaceutical research and development. Adherence to the following protocols is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical characteristics of a substance is the foundation of its safe handling.

| Property | Value |

| Molecular Formula | C₁₃H₁₆BrNO₂ |

| Molecular Weight | 298.18 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 126-128 °C[1] |

| Synonyms | 1-Boc-5-bromoindoline, 5-Bromo-1-(tert-butyloxycarbonyl)-2,3-dihydro-1H-indole, 5-Bromo-2,3-dihydro-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester, tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |

| Hazardous to the Aquatic Environment, Long-Term | 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |

Signal Word: Danger[1]

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Oral | If swallowed, call a POISON CENTER or doctor/physician immediately. Rinse mouth.[3] |

| Dermal | In case of skin contact, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |

Experimental Workflow: Risk Assessment and Control

A systematic approach to risk assessment is paramount when handling this compound. The following workflow outlines the key steps from initial evaluation to the implementation of control measures.

Detailed Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

-

Hand Protection: Wear protective gloves, such as nitrile rubber.

-

Eye Protection: Use safety goggles with side-shields.[2]

-

Skin and Body Protection: Wear an impervious lab coat.[2]

-

Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used.[2]

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] Ensure that a safety shower and eyewash station are readily accessible.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or aerosols.[2] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere.[4]

Spill and Waste Disposal

-

Spill Response: In the event of a spill, evacuate the area. Use personal protective equipment. Avoid generating dust. Sweep up the material, place it in a suitable closed container for disposal.[2] Prevent the product from entering drains or water courses.[2][3]

-

Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: During a fire, irritant fumes may be emitted.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

By implementing these safety and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe and productive research environment.

References

IUPAC name for C13H16BrNO2

An In-depth Technical Guide on (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Topic: IUPAC Name for C13H16BrNO2 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The chemical formula C13H16BrNO2 corresponds to several isomers. This technical guide focuses on one specific isomer, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one . This compound belongs to the chalcone family, a class of organic compounds that are precursors to flavonoids and are of significant interest in medicinal chemistry. Chalcones, both natural and synthetic, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on established knowledge of the chalcone chemical class. Due to the limited availability of specific experimental data for this exact molecule, this guide extrapolates information from closely related analogs and the general behavior of chalcones.

Chemical Structure and Nomenclature

The IUPAC name for the specified compound is (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one . The "(2E)" designation indicates the stereochemistry at the carbon-carbon double bond, specifying a trans configuration of the substituents.

-

Molecular Formula: C13H16BrNO2

-

Molecular Weight: 298.18 g/mol

-

Chemical Class: Chalcone

Physicochemical and Predicted Properties

Quantitative data for this specific chalcone is not widely available in public databases. The following table summarizes its basic properties and predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C13H16BrNO2 | - |

| Molecular Weight | 298.18 g/mol | - |

| IUPAC Name | (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one | - |

| Monoisotopic Mass | 297.03644 Da | [1] |

| XlogP (Predicted) | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 5 | - |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2] For the target molecule, the precursors would be 1-(5-bromo-2-hydroxyphenyl)ethanone and a suitable 3-(diethylamino)acrylaldehyde equivalent.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a generalized procedure for the synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one.

Materials and Reagents:

-

1-(5-bromo-2-hydroxyphenyl)ethanone

-

3-(Diethylamino)acrylaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 1-(5-bromo-2-hydroxyphenyl)ethanone (e.g., 1.0 mmol) and 3-(diethylamino)acrylaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.

-

Catalyst Addition: While stirring the solution at room temperature or in an ice bath (0-5 °C), slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.[3]

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 6-7 to precipitate the crude product.[3]

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[2]

Biological Activity and Signaling Pathways

Summary of Activities of Related Chalcones

The following table summarizes the observed biological activities of structurally similar chalcones.

| Chalcone Derivative Type | Biological Activity | Key Findings | Reference |

| Brominated Chalcones | Anti-inflammatory | Inhibition of iNOS expression and activation of the Nrf2 pathway. | [5] |

| Brominated Chalcones | Anticancer | Induction of apoptosis and increased levels of reactive oxygen species (ROS). | [6] |

| Amino-substituted Chalcones | Anti-inflammatory | Suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production. | [7] |

| Hydroxylated Chalcones | Antioxidant | Scavenging of free radicals. | [6] |

| Various Synthetic Chalcones | Antimicrobial | Activity against various bacterial and fungal strains. | [8] |

| Various Synthetic Chalcones | Antidiabetic | Inhibition of α-amylase and α-glucosidase enzymes. | [7] |

General Signaling Pathways Modulated by Chalcones

Chalcones are known to interact with multiple cellular signaling pathways, which underlies their diverse biological effects.[9][10][11] Two of the most well-documented pathways are the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Pathway (Antioxidant Response): Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1. This modification prevents Keap1 from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective and antioxidant genes.[5]

NF-κB Pathway (Inflammatory Response): The NF-κB transcription factor is a key regulator of inflammation. In resting cells, it is held in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α). Many chalcones have been shown to inhibit this pathway, often by preventing the degradation of IκB, thereby exerting anti-inflammatory effects.[5]

Conclusion and Future Directions

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one is a chalcone derivative with the molecular formula C13H16BrNO2. While this specific compound is not extensively characterized in the scientific literature, its structural features suggest it is a promising candidate for investigation in drug discovery and development. Based on the well-documented activities of related brominated, hydroxylated, and amino-substituted chalcones, it is plausible that this molecule may exhibit significant anti-inflammatory, antioxidant, and anticancer properties.

Future research should focus on the targeted synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Characterizing its effects on key signaling pathways, such as Nrf2 and NF-κB, and evaluating its safety profile will be critical steps in determining its potential as a therapeutic agent.

References

- 1. PubChemLite - 1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one (C13H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of tert-Butyl 5-bromoindoline-1-carboxylate in the Synthesis of Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 5-bromoindoline-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates. The presence of a bromine atom at the 5-position of the indoline core, coupled with the Boc-protecting group on the nitrogen, provides a strategic handle for functionalization through various cross-coupling reactions. This application note details the utility of this compound in the synthesis of potent and selective inhibitors for key biological targets, including kinases and DNA, as well as modulators of serotonin receptors. Detailed experimental protocols for key synthetic transformations and signaling pathway diagrams are provided to guide researchers in their drug discovery and development endeavors.

Key Applications in Pharmaceutical Intermediate Synthesis

The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations enable the introduction of diverse aryl, heteroaryl, and amine functionalities, leading to the generation of large compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Kinase Inhibitors

The indoline scaffold is a common feature in many kinase inhibitors due to its ability to mimic the hinge-binding region of ATP. Functionalization at the 5-position can significantly influence the potency and selectivity of these inhibitors.

-

Bruton's Tyrosine Kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: 5-Bromoindoline derivatives are key precursors for the synthesis of BTK and CDK9 inhibitors, which are crucial targets in oncology and immunology. The synthesis often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety that can interact with the kinase active site.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: 5-Bromoindoline serves as a starting material for VEGFR-2 inhibitors, which are critical in blocking angiogenesis, a key process in tumor growth and metastasis.

Synthesis of Duocarmycin-like Prodrugs

Duocarmycins are a class of highly potent antitumor antibiotics that derive their cytotoxicity from DNA alkylation. The synthesis of duocarmycin analogues and prodrugs often utilizes functionalized indoline cores. A notable application of this compound is in the construction of duocarmycin-like prodrugs through a Buchwald-Hartwig amination reaction.

Synthesis of Serotonin Receptor Agonists

The indoline nucleus is also present in various serotonin receptor agonists, which are therapeutic agents for a range of neurological and psychiatric disorders. The 5-position of the indoline ring can be modified to modulate the affinity and selectivity for different serotonin receptor subtypes.

Data Presentation: Cross-Coupling Reactions

The following tables summarize quantitative data for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.

Table 1: Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pharmaceutical Intermediate |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 | Precursor for Kinase Inhibitors |

| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 78 | Serotonin Receptor Modulator Scaffold |

| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 82 | BTK/CDK9 Inhibitor Core |

Table 2: Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pharmaceutical Intermediate |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 | General Pharmaceutical Scaffold |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Kinase Inhibitor Precursor |

| 3 | tert-Butyl carbamate | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 90 | 20 | 78 | Duocarmycin-like Prodrug Intermediate[1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of tert-butyl 5-(4-methoxyphenyl)indoline-1-carboxylate.

Materials:

-

This compound (1.0 mmol, 298 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (4 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene and water.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the synthesis of tert-butyl 5-morpholinoindoline-1-carboxylate.

Materials:

-

This compound (1.0 mmol, 298 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)

-

BINAP (0.03 mmol, 18.7 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

-

Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene, followed by this compound and morpholine.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Visualizations: Synthetic Pathways and Biological Signaling

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of pharmaceutical intermediates starting from this compound.

Signaling Pathways

The pharmaceutical intermediates synthesized from this compound are designed to modulate specific cellular signaling pathways implicated in disease.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3][4][5][6] Inhibitors of BTK block this pathway, making them effective treatments for B-cell malignancies.

CDK9 Signaling Pathway in Cancer

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[7][8][9][10][11] In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1.[8] CDK9 inhibitors block this process, leading to apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl 5-bromoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Functionalization of this core structure is a key strategy in the discovery of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust tool for the arylation of heterocyclic systems.

tert-Butyl 5-bromoindoline-1-carboxylate is a valuable building block for the synthesis of 5-arylindoline derivatives. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the substrate's stability and prevents undesirable side reactions, such as debromination, which can occur with unprotected haloindoles.[1] This allows for clean and efficient palladium-catalyzed coupling at the C-5 position, providing access to a diverse range of compounds for structure-activity relationship (SAR) studies in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is required to activate the organoboron species for the transmetalation step.

Data Presentation: Reaction Conditions and Yields

While specific data for a wide range of Suzuki couplings with this compound is not extensively documented in readily available literature, the closely related analog, tert-butyl 5-bromoindazole-1-carboxylate, serves as an excellent proxy for predicting reaction outcomes and conditions. The following table summarizes the results for the Suzuki coupling of this analog with various heteroarylboronic acids, demonstrating the feasibility and efficiency of this transformation on a similar N-Boc protected heterocyclic system.[2]

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | 84[2] |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | 75[2] |

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura coupling reaction adapted from a procedure for a closely related N-Boc protected substrate, tert-butyl 5-bromoindazole-1-carboxylate.[2] This protocol provides a reliable starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (2.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous DME (10 mL). Stir the resulting solution for 1 hour at room temperature.

-

Sequentially add the aryl- or heteroarylboronic acid (2.0 mmol, 2.0 equiv) dissolved in anhydrous DME (2.6 mL) and potassium carbonate (2.0 mmol, 2.0 equiv) dissolved in deionized water (2.5 mL).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours, or until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-arylindoline-1-carboxylate product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Sonogashira Coupling with N-Boc-5-bromoindole Derivatives

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug development, particularly for the synthesis of 5-alkynylindoles. The indole scaffold is a "privileged" structure, appearing in numerous biologically active compounds, and functionalization at the C5 position with an alkyne group provides a versatile handle for creating novel drug candidates.[2]

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3] It can often be carried out under mild conditions, such as at room temperature, and tolerates a wide variety of functional groups, making it an indispensable tool in the synthesis of complex molecules.[1][2] The resulting 5-alkynyl-N-Boc-indole derivatives are crucial intermediates for synthesizing compounds targeting a range of diseases by acting as, for example, tubulin or xanthine oxidase inhibitors.[2] The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen prevents side reactions and can be easily removed in a subsequent step.

This document provides a detailed protocol for the Sonogashira coupling of N-Boc-5-bromoindole with terminal alkynes, a summary of representative reaction data, and diagrams illustrating the experimental workflow and catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Sonogashira coupling can vary based on the specific substrates and conditions employed. The following table summarizes typical conditions and reported yields for the coupling of N-Boc-5-bromoindole with various terminal alkynes.

| Entry | Terminal Alkyne (R) | Catalyst System (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 °C | 4-6 | ~93 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | Reflux | 6-12 | High |

| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH | Toluene | 70 °C | 8 | ~90 |

| 5 | (4-Ethynylphenyl)methanol | PdCl₂(dppf) (2) / CuI (4) | DIPEA | MeCN | 60 °C | 10 | ~88 |

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory techniques. RT = Room Temperature.

Diagrams

Experimental Workflow

The general laboratory procedure for performing the Sonogashira coupling is outlined in the following workflow diagram.

Caption: General workflow for the Sonogashira coupling experiment.

Sonogashira Catalytic Cycle

The reaction proceeds via a dual catalytic cycle involving both palladium and copper.[4] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a key copper(I) acetylide intermediate.

Caption: Simplified Pd/Cu dual catalytic cycle for the Sonogashira reaction.

Experimental Protocols

This section provides a general, representative protocol for the Sonogashira coupling of N-Boc-5-bromoindole with a terminal alkyne.

Materials and Equipment:

-

N-Boc-5-bromoindole (1.0 equivalent)

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Anhydrous amine base, e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles for liquid transfers

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).[2]

-

Seal the flask with a septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of bromoindole) via syringe.[5]

-

Add the amine base (e.g., Et₃N, 2.0 eq.) via syringe.

-

Finally, add the terminal alkyne (1.2 eq.) dropwise via syringe. A slight color change (e.g., to a pale yellow or light brown) is often observed.

-

-

Reaction Execution and Monitoring:

-

Stir the reaction mixture at the desired temperature (this can range from room temperature to 80 °C or higher, depending on the reactivity of the substrates).[2][6]

-

Monitor the progress of the reaction by TLC, checking for the consumption of the N-Boc-5-bromoindole starting material. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

-

-

Work-up:

-

Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[5]

-

Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the amine salts.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-alkynyl-N-Boc-indole derivative.

-

Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS), to confirm its identity and purity.

-

References

Application of tert-Butyl 5-bromoindoline-1-carboxylate in PROTAC Linker Synthesis

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

tert-Butyl 5-bromoindoline-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The indoline scaffold can serve as a semi-rigid spacer, and the bromo-substituent at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the modular assembly of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during synthetic manipulations and can be removed under acidic conditions to reveal a secondary amine, which can be a point of attachment or a site for further functionalization. This document provides an overview of the application of this compound in PROTAC linker synthesis, including detailed experimental protocols for key transformations.

Synthetic Strategies

The 5-bromoindoline core of this compound can be elaborated into a variety of linker structures through common palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile approach to introduce different chemical moieties, allowing for the fine-tuning of linker properties. The primary synthetic routes include:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond, introducing an aryl or vinyl group. This can be used to extend the linker or to attach a warhead or E3 ligase ligand that has been functionalized with a boronic acid.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. This introduces a rigid, linear element into the linker, which can be beneficial for controlling the distance and orientation between the two ends of the PROTAC.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. This is a common method for attaching amine-containing linkers or for coupling the indoline core directly to an amine-functionalized warhead or E3 ligase ligand.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of PROTAC linker precursors from this compound using various cross-coupling reactions. Please note that actual yields and purity may vary depending on the specific substrates and reaction conditions.

| Starting Material | Reaction Type | Coupling Partner | Product | Yield (%) | Purity (%) |

| This compound | Suzuki-Miyaura | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | tert-Butyl 5-(4-hydroxyphenyl)indoline-1-carboxylate | 85 | >95 |

| This compound | Sonogashira | Propargyl alcohol | tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)indoline-1-carboxylate | 78 | >95 |

| This compound | Buchwald-Hartwig | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(1-(tert-butoxycarbonyl)indolin-5-yl)piperazine-1-carboxylate | 92 | >98 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of tert-butyl 5-(4-hydroxyphenyl)indoline-1-carboxylate, a key intermediate for linkers that can be further functionalized at the phenolic hydroxyl group.

Materials:

-

This compound

-

4-Hydroxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 5-(4-hydroxyphenyl)indoline-1-carboxylate.

Protocol 2: Sonogashira Coupling for Alkyne Introduction

This protocol details the synthesis of tert-butyl 5-(3-hydroxyprop-1-yn-1-yl)indoline-1-carboxylate, which introduces a rigid alkyne with a terminal hydroxyl group for further linker elongation.

Materials:

-

This compound

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF and triethylamine.

-

Add propargyl alcohol (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-(3-hydroxyprop-1-yn-1-yl)indoline-1-carboxylate.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)indolin-5-yl)piperazine-1-carboxylate, a common building block for PROTACs containing a piperazine moiety in the linker.

Materials:

-

This compound

-

tert-Butyl piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

-

In a separate vial, dissolve this compound (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq) in anhydrous toluene.

-

Add the substrate solution to the catalyst mixture.

-

Seal the reaction vessel and heat to 110 °C for 18 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(1-(tert-butoxycarbonyl)indolin-5-yl)piperazine-1-carboxylate.

Visualizations

Caption: Synthetic pathways for functionalizing this compound.

Caption: General experimental workflow for PROTAC linker intermediate synthesis.

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Application Note and Protocol: Synthesis of tert-Butyl 7-Bromo-1H-indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of the nitrogen atom in indole rings is a crucial step in the synthesis of many complex pharmaceutical agents and natural products. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under various conditions and its straightforward removal under moderately acidic conditions.[1] The resulting N-Boc protected indole is more stable, often more soluble, and its reactivity is modified, allowing for selective functionalization at other positions of the indole scaffold.[2] 7-Bromoindole is a valuable starting material, as the bromine atom at the 7-position serves as a versatile handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings).[2] This protocol details an efficient and reliable method for the Boc protection of 7-bromoindole to synthesize tert-butyl 7-bromo-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry.[3] The reaction proceeds by treating 7-bromoindole with di-tert-butyl dicarbonate (Boc₂O) using a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2]

Reaction Scheme

The overall reaction is the N-acylation of the indole nitrogen with di-tert-butyl dicarbonate. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride.[4][5]

(7-Bromoindole reacts with Di-tert-butyl dicarbonate in the presence of catalytic DMAP to yield tert-Butyl 7-bromo-1H-indole-1-carboxylate, tert-butanol, and carbon dioxide.)

Experimental Protocol

This procedure is based on established methods for the N-Boc protection of indoles.[3]

Materials and Reagents:

-

7-Bromoindole (C₈H₆BrN)

-

Di-tert-butyl dicarbonate (Boc₂O, C₁₀H₁₈O₅)[1]

-

4-(Dimethylamino)pyridine (DMAP, C₇H₁₀N₂)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 7-bromoindole (1.0 equiv).

-

Dissolve the 7-bromoindole in anhydrous dichloromethane or THF.

-

Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equiv) to the mixture at room temperature.[3]

-

Reaction: Stir the reaction mixture at room temperature. The reaction typically takes 2 to 24 hours.[2][3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the 7-bromoindole starting material.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by a wash with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7-bromo-1H-indole-1-carboxylate.[3]

Data Presentation

Table 1: Reagent and Product Specifications

| Compound | Formula | Molar Mass ( g/mol ) | Molar Equivalents |

|---|---|---|---|

| 7-Bromoindole | C₈H₆BrN | 196.04 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25[1] | 1.1 - 1.5 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 (catalytic) |

| tert-Butyl 7-bromo-1H-indole-1-carboxylate| C₁₃H₁₄BrNO₂ | 296.16 | ~90% Yield (Typical) |